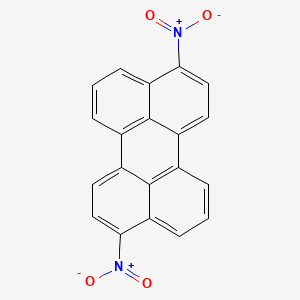

3,9-Dinitroperylene

Description

Contextualization of 3,9-Dinitroperylene within Perylene (B46583) Derivatives Research

Perylene is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene (B151609) rings, forming a planar and highly conjugated core. ontosight.ai This fundamental structure gives rise to unique optical and electrical properties that make it an attractive building block for functional organic materials. ontosight.ai Researchers have focused on creating perylene derivatives to modulate these inherent characteristics for specific applications. mdpi.com A primary method for this is the introduction of electron-withdrawing or electron-donating groups onto the perylene backbone. researchgate.net

Nitration, the addition of nitro (–NO₂) groups, is a key synthetic strategy to produce these functionalized derivatives. acs.orgtugraz.at this compound is one such derivative, where two nitro groups are substituted at specific positions on the perylene framework. These electron-withdrawing nitro groups significantly alter the electronic properties of the parent molecule. researchgate.net Perylene derivatives, including the dinitro-substituted variants, are of great interest for their potential use in organic electronics and photonics. ontosight.ai Their high melting points, stability, and capacity to self-organize into ordered crystalline structures are crucial for the performance of electronic devices. ontosight.ai

Research indicates that the synthesis of dinitroperylenes often results in a mixture of isomers. nih.govresearchgate.net Specifically, this compound is frequently synthesized along with its isomer, 3,10-Dinitroperylene. ontosight.ainih.gov This mixture of isomers is noted for its applicability in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ontosight.ai

Table 1: General Properties of Dinitroperylene Data corresponds to the general molecular formula for dinitroperylene isomers.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₀N₂O₄ | echemi.com |

| Molecular Weight | 342.3 g/mol | echemi.com |

| Common Isomers | 3,9- and 3,10-Dinitroperylene | ontosight.ainih.gov |

| Application Areas | Organic Electronics, Photonics | ontosight.ai |

Academic Significance of Dinitroperylene Isomers in Advanced Materials Science

Isomerism, where molecules share the same formula but have different atomic arrangements, is a cornerstone concept in materials science. numberanalytics.comsolubilityofthings.com This is because distinct isomers can exhibit profoundly different physical, chemical, and functional properties. numberanalytics.comsolubilityofthings.com The spatial arrangement of atoms directly influences a material's macroscopic characteristics, such as its electrical conductivity, thermal stability, and crystalline structure. numberanalytics.comlibretexts.org

The ability to synthesize, separate, and characterize individual dinitroperylene isomers is a key research goal. nih.gov By studying pure isomers, scientists can establish a precise understanding of how a specific molecular geometry translates to a particular function. nih.govresearchgate.net This knowledge is vital for the rational design of new organic materials with highly tailored and predictable properties, paving the way for the next generation of advanced electronic and photonic devices. ontosight.ainumberanalytics.com The study of isomerism in polymers, such as the difference between the hard, rigid trans-polyisoprene and the soft, amorphous cis-polyisoprene (natural rubber), provides a powerful analogy for how molecular geometry dictates material behavior. libretexts.org

Table 2: Identified Isomers from Dinitration of Perylene A 1984 study identified the following major isomers after synthesis and purification.

| Compound Name |

| 3,6-Dinitroperylene |

| 3,7-Dinitroperylene |

| This compound |

| 3,10-Dinitroperylene |

| Source: nih.govresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

91997-66-9 |

|---|---|

Molecular Formula |

C20H10N2O4 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

3,9-dinitroperylene |

InChI |

InChI=1S/C20H10N2O4/c23-21(24)17-9-8-14-12-4-2-6-16-18(22(25)26)10-7-13(20(12)16)11-3-1-5-15(17)19(11)14/h1-10H |

InChI Key |

SLLXUWWPNNVZRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,9 Dinitroperylene

Direct Nitration Pathways for Perylene (B46583) Core Functionalization

Direct nitration of the unsubstituted perylene core represents the most straightforward approach to introducing nitro functionalities. This electrophilic aromatic substitution reaction typically employs nitrating agents to directly functionalize the aromatic system.

The direct dinitration of perylene is complicated by issues of regioselectivity. The perylene core has several positions susceptible to electrophilic attack, and the introduction of the first nitro group influences the position of the second. Research has shown that the dinitration of perylene results in a mixture of several isomers. nih.gov Based on nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet (UV) data, the primary products identified from dinitration reactions are 3,6-, 3,7-, 3,9-, and 3,10-dinitroperylene. nih.govresearchgate.netresearchgate.net

The distribution of these isomers is governed by the electronic properties of the perylene nucleus and the reaction conditions. numberanalytics.com The initial nitration can occur at different positions, and the deactivating, meta-directing nature of the first nitro group guides the subsequent substitution, leading to a complex product mixture. numberanalytics.com For instance, nitration of perylene with nitric acid can yield 3,10-dinitroperylene among other isomers. scispace.com The inherent difficulty in controlling the reaction to favor a single isomer like 3,9-dinitroperylene makes the separation process a critical subsequent step. nih.gov

Table 1: Identified Isomers from Direct Dinitration of Perylene

| Isomer | Formula | Confirmation Method | Reference(s) |

| 3,6-Dinitroperylene | C₂₀H₁₀N₂O₄ | NMR, MS, UV | nih.gov, researchgate.net |

| 3,7-Dinitroperylene | C₂₀H₁₀N₂O₄ | NMR, MS, UV | nih.gov, researchgate.net |

| This compound | C₂₀H₁₀N₂O₄ | NMR, MS, UV | nih.gov, researchgate.net |

| 3,10-Dinitroperylene | C₂₀H₁₀N₂O₄ | NMR, MS, UV | nih.gov, researchgate.net |

Given the formation of multiple isomers during dinitration, effective purification techniques are essential for isolating the desired this compound. High-performance liquid chromatography (HPLC) is a principal method used for the purification of dinitroperylene isomers. nih.gov This technique allows for the separation of compounds with very similar structures based on their differential partitioning between a stationary and a mobile phase. rotachrom.com For instance, a normal phase HPLC method has been successfully developed to separate and quantify multiple stereoisomers of complex molecules, demonstrating the power of this technique. nih.gov

In addition to chromatography, fractional crystallization can be employed. google.com This method relies on the differences in solubility between isomers in a particular solvent. By carefully controlling conditions such as temperature and solvent composition, it is sometimes possible to selectively crystallize one isomer from the mixture. The separation of perylene-nitroxide isomers has also been achieved using column chromatography, a fundamental and widely used separation technique in organic synthesis. rsc.org However, the separation of certain regioisomers, such as 1,6- and 1,7-dinitroperylene bisimides, can be exceptionally challenging, with attempts at separation by column chromatography proving unsuccessful in some cases. rsc.org

Investigation of Regioselectivity in Dinitration Processes

Precursor-Based Synthetic Routes to Dinitroperylene Architectures

An alternative to the direct nitration of perylene is the functionalization of perylene-based precursors, most notably perylene diimides (PDIs). These routes offer different strategic advantages for creating nitro-functionalized perylene structures.

Perylene diimides (PDIs), also known as perylene bisimides (PBIs), are a class of extensively studied perylene derivatives. mdpi.com The dinitration of PDI precursors is a common strategy to obtain nitro-functionalized materials. mdpi.com The synthesis typically begins with the dinitration of a PDI starting material, which yields a mixture of regioisomers, predominantly the 1,7- and 1,6-dinitro products. researchgate.net

The reaction often uses a combination of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) and nitric acid (HNO₃) at ambient temperature. mdpi.comresearchgate.net For example, the nitration of N,N'-dicyclohexylperylene-3,4:9,10-tetracarboxylic bisimide for 48 hours can produce dinitro-PBIs in approximately 80% yield, with the products being a 3:1 mixture of the 1,7- and 1,6-isomers. researchgate.net The introduction of two nitro groups onto the PDI core significantly lowers the LUMO energy level, which is a key strategy for developing stable n-type organic semiconductors. lookchem.com

Table 2: Representative Conditions for Dinitration of Perylene Diimides (PDIs)

| Starting Material | Reagents | Conditions | Yield | Product(s) | Reference(s) |

| N,N'-Dicyclohexyl PDI | CAN, HNO₃ | Ambient Temp, 48h | ~80% | 1,7- and 1,6-dinitro PDI mixture (3:1) | researchgate.net |

| Mononitro-PDI (1-A) | CAN, HNO₃ | Ambient Temp, 46h | 80% | Dinitro PDI mixture (1,6- and 1,7-) | mdpi.com |

Modern synthetic chemistry offers a range of advanced strategies for the functionalization of the perylene core, which can be used to create complex nitro-perylene structures. mdpi.comarxiv.org These methods provide access to regioisomers that are difficult to obtain through classical electrophilic substitution. jst.go.jp

Strategies include:

Halogenation: The introduction of bromine or chlorine atoms, particularly at the bay positions (1, 6, 7, 12), creates versatile intermediates for further reactions. rsc.orgmdpi.com

Metal-Catalyzed C-H Borylation and Alkylation: Transition metal catalysts, such as those based on iridium or palladium, can direct the functionalization to specific C-H bonds, including the meta-positions (2, 5, 8, 11), which are not typically reactive towards electrophiles. jst.go.jpacs.org

Nitro Groups as Leaving Groups: In a novel strategy, a nitro group on a PDI core can act as a leaving group in palladium-catalyzed Suzuki coupling reactions. nih.gov This allows for the introduction of new functional groups at the position of the nitro substituent, demonstrating the versatility of nitro-PDIs as synthetic intermediates. nih.gov

Core-Persubstitution: Building blocks like tetrabromotetrachloro-perylene dianhydride can be used to achieve regioselective functionalization, leading to novel chromophores with unique properties. zendy.io

These advanced methods expand the toolbox for chemists to design and synthesize precisely functionalized perylene derivatives, including complex nitro-containing architectures. arxiv.orgresearchgate.net

Synthesis of Related Perylene Diimide Derivatives with Nitro Functionalities

Mechanistic Studies of Dinitration and Subsequent Derivatization Reactions

Understanding the reaction mechanisms is crucial for controlling the synthesis and predicting the reactivity of this compound and its derivatives. The nitration of the perylene core proceeds via an electrophilic aromatic substitution (SEAr) mechanism. mdpi.com In this process, an electrophile, typically the nitronium ion (NO₂⁺), attacks the electron-rich perylene ring to form a resonance-stabilized carbocation intermediate (a σ-complex), which then loses a proton to restore aromaticity. mdpi-res.com

Alternative mechanisms have also been investigated. Studies on the reaction between the perylene radical cation and nitrogen dioxide suggest a mechanism involving radical ion coupling. researchgate.net

The nitro groups themselves significantly influence the reactivity of the perylene core. As strong electron-withdrawing groups, they deactivate the aromatic ring towards further electrophilic attack but activate it for nucleophilic substitution reactions. mdpi-res.comacs.org This allows for the displacement of the nitro groups by various nucleophiles, a common strategy for post-functionalization. mdpi.com For instance, the nitro group can be substituted by amines or alcohols through nucleophilic aromatic substitution (SNAr). mdpi.com Furthermore, the nitro group can serve as a leaving group in transition-metal-catalyzed cross-coupling reactions, expanding its synthetic utility beyond a simple functional group. nih.govmdpi-res.com

Influence of Electron-Withdrawing Groups on Reaction Kinetics and Selectivity

The synthesis of this compound is typically achieved through the direct nitration of perylene. This electrophilic aromatic substitution reaction often yields a mixture of dinitroperylene isomers, including the 3,6-, 3,7-, 3,9-, and 3,10-isomers, which necessitates purification methods like high-performance liquid chromatography (HPLC) for isolation. nih.govresearchgate.net The initial nitration of perylene introduces one electron-withdrawing nitro group, which deactivates the aromatic core towards subsequent electrophilic attack, making the introduction of the second nitro group more challenging.

The presence of two nitro groups, which are potent electron-withdrawing groups (EWGs), dramatically alters the electronic properties and reactivity of the perylene core. nih.gov These groups reduce the electron density of the aromatic system, which has two major consequences for reaction kinetics and selectivity:

Deactivation towards Electrophilic Aromatic Substitution (SEAr): The electron-deficient nature of the this compound ring makes it significantly less reactive towards electrophiles compared to unsubstituted perylene. The strong deactivating inductive and mesomeric effects of the nitro groups hinder further electrophilic attack. nih.gov

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the reduced electron density makes the perylene core highly electrophilic and thus susceptible to attack by nucleophiles. byjus.comstudypug.com The EWGs are crucial for increasing the rate of nucleophilic aromatic substitution by stabilizing the negatively charged intermediate formed during the reaction. byjus.comlibretexts.org

This principle is well-documented in related perylene systems, such as perylene diimides (PDIs). PDIs are inherently electron-deficient due to their imide groups. nih.gov The introduction of additional EWGs, like nitro groups, further enhances this effect. For instance, the mononitration of a PDI core deactivates it towards a second electrophilic substitution, allowing for selective synthesis. nih.gov The addition of nitro groups to the PDI core lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates electron injection and stabilizes n-type charge carriers, making the molecule more susceptible to nucleophilic attack and reduction. lookchem.comnih.gov The rate of formation of PDI radical anions, a process involving electron acceptance, is strongly dependent on the nature of the substituents on the perylene core. scielo.br

| Reaction Type | Effect of EWG (e.g., -NO2) | Influence on Reaction Kinetics | Influence on Selectivity | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (SEAr) | Deactivation of the aromatic ring | Decreases reaction rate | Directs incoming electrophiles according to existing substituent patterns; makes further substitution difficult. | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Activation of the aromatic ring | Increases reaction rate | Favors attack at positions that allow for resonance stabilization of the negative charge by the EWG (ortho/para positions). | byjus.comstudypug.comlibretexts.org |

| Reduction | Lowers LUMO energy level | Facilitates acceptance of electrons, increasing the rate of reduction. | The site of reduction is typically the EWG itself (e.g., -NO2 to -NH2). | lookchem.comnih.gov |

Elucidation of Nucleophilic Aromatic Substitution Mechanisms in Perylene Systems

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-poor aromatic systems like this compound. byjus.comwikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.orgwikipedia.org

The mechanism involves the following key steps:

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring. This step is usually the rate-determining step. This forms a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

Stabilization of the Intermediate: The stability of the Meisenheimer complex is critical for the reaction to proceed. Electron-withdrawing groups, such as the nitro groups in this compound, play a pivotal role in stabilizing this intermediate by delocalizing the negative charge through resonance. libretexts.orgyoutube.com The stabilization is most effective when the EWGs are located at positions ortho or para to the site of nucleophilic attack, as this allows the negative charge to be directly delocalized onto the nitro group. libretexts.orgyoutube.com

Elimination of Leaving Group: Aromaticity is restored by the departure of a leaving group from the carbon atom that was attacked by the nucleophile. libretexts.org In many SNAr reactions, the leaving group is a halide. However, in compounds like nitro-PDIs, the nitro group itself can act as a leaving group, being displaced by strong nucleophiles such as amines or alkoxides. mdpi.com

In the context of this compound, the two nitro groups strongly activate the entire perylene core for nucleophilic attack. researchgate.net While this compound lacks a typical halide leaving group, it can undergo nucleophilic substitution reactions where one of the nitro groups is replaced. For example, stirring 1-nitroPDI in neat pyrrolidine (B122466) can promote nucleophilic substitution, highlighting the high reactivity of the nitro group as a leaving group in these activated systems. mdpi.com More commonly, the nitro groups are transformed via reduction to amino groups, which then serve as versatile handles for further derivatization. mdpi.commdpi.com The highly electron-deficient nature of dinitroperylene also allows it to react with various alkaline species. researchgate.net

| Feature | Description | Role of Nitro Groups | Reference |

|---|---|---|---|

| Pathway | Two-step addition-elimination reaction. | Facilitates the initial addition step by making the ring electrophilic. | byjus.comyoutube.com |

| Intermediate | Formation of a resonance-stabilized carbanion (Meisenheimer complex). | Crucial for stabilizing the negative charge of the intermediate through resonance and inductive effects. | libretexts.orgwikipedia.orgyoutube.com |

| Rate-Determining Step | Typically the initial nucleophilic attack and formation of the Meisenheimer complex. | Increases the rate by lowering the activation energy for the formation of the stabilized intermediate. | libretexts.org |

| Leaving Group | Can be a halide or the nitro group itself in highly activated systems. | Can function as the leaving group, enabling direct substitution. | libretexts.orgmdpi.com |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3,9 Dinitroperylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. magritek.com For dinitroperylene isomers, ¹H and ¹³C NMR are instrumental in distinguishing between different substitution patterns on the perylene (B46583) core. nih.govresearchgate.net

The synthesis of dinitroperylenes often results in a mixture of isomers, including 3,6-, 3,7-, 3,9-, and 3,10-dinitroperylene. nih.gov NMR spectroscopy allows for the identification of each specific isomer within this mixture. magritek.comnih.govmagritek.com The symmetry of the 3,9-dinitroperylene molecule results in a distinct NMR spectrum compared to its isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons provide a unique fingerprint for the 3,9-substitution pattern. acs.orgmdpi.com For instance, the number of distinct proton environments and their coupling interactions can be predicted and then matched with the experimental spectrum to confirm the structure. magritek.com Two-dimensional NMR techniques, such as COSY and HMBC, can further assist in making unambiguous assignments of all proton and carbon signals. mdpi.com

Table 1: Representative ¹H NMR Data for Perylene Derivatives (Note: Specific chemical shift values for this compound are dependent on the solvent and instrument frequency. This table provides a general illustration of how data is presented.)

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Perylene | CDCl₃ | 400 | 7.50-8.20 | m | Aromatic Protons |

| This compound | DMSO-d₆ | 600 | Specific values would be listed here | d, dd, s | H-1, H-2, H-4, etc. |

This table is for illustrative purposes. Actual experimental data would be populated based on specific literature findings.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of a compound and assessing its purity. neu.edu.tr For this compound, MS confirms the correct molecular formula (C₂₀H₁₀N₂O₄) by identifying the molecular ion peak (M⁺·). nih.govnist.gov The nominal molecular weight of this compound is 342 g/mol .

Different ionization techniques can be employed. Electron Ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. neu.edu.truni-saarland.de The fragmentation pattern observed in the mass spectrum provides additional structural information that can help confirm the identity of the compound. beilstein-journals.orgmiamioh.edulibretexts.orglibretexts.org The loss of nitro groups (NO₂) is a typical fragmentation pathway for nitroaromatic compounds. nist.gov Softer ionization techniques can also be used to minimize fragmentation and emphasize the molecular ion peak. uni-saarland.de

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. waters.com MS is also used in conjunction with chromatographic techniques like GC-MS and HPLC-MS to analyze complex mixtures and quantify the purity of the synthesized this compound. lcms.czresearchgate.net

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₁₀N₂O₄ | nih.gov |

| Molecular Weight | 342.31 g/mol | nist.gov |

| Ionization Mode | Electron Ionization (EI) | nih.govuni-saarland.de |

| Molecular Ion (M⁺·) | m/z 342 | nih.gov |

| Key Fragment Ions | m/z 296 ([M-NO₂]⁺), m/z 250 ([M-2NO₂]⁺) | nist.govmsu.edu |

X-ray Crystallography for Precise Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the perylene core and the orientation of the two nitro groups relative to the aromatic system. mdpi.comcsic.es The resulting crystal structure data includes the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry and packing of the molecules within the crystal lattice. researchgate.net This information is crucial for understanding intermolecular interactions, such as pi-pi stacking, which significantly influence the material's properties. While specific crystal structure data for this compound is not widely published, the methodology remains the gold standard for such determinations. mdpi.comresearchgate.net

High-Performance Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating components of a mixture and for the purification and quantitative analysis of chemical compounds. oup.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies for Dinitroperylene

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique used extensively for the separation, identification, and quantification of non-volatile or thermally unstable compounds. researchgate.netopenaccessjournals.com It is particularly well-suited for the analysis of polycyclic aromatic hydrocarbons and their derivatives. nih.gov

In the context of this compound, HPLC is the primary method used to separate it from other dinitroperylene isomers (e.g., 3,6-, 3,7-, and 3,10-) that are formed during synthesis. nih.gov The separation is typically achieved using a reversed-phase column where the stationary phase is non-polar (like C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sigmaaldrich.comhplc.eu Compounds are separated based on their differential partitioning between the stationary and mobile phases; more polar isomers generally elute earlier. conquerscientific.com

HPLC methods can be developed for both analytical and preparative purposes. researchgate.net Analytical HPLC is used to assess the purity of a sample and to quantify the amount of this compound present, often using a UV-Vis detector set to a wavelength where the compound strongly absorbs. researchgate.netarlok.com Method development involves optimizing parameters such as the mobile phase composition, flow rate, and column type to achieve the best possible resolution between the isomers. hplc.today

Gas Chromatography (GC) Applications for Perylene Derivatives

Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. oup.com While nitro-PAHs can be challenging to analyze by GC due to their lower volatility and potential for thermal degradation, methods have been developed for perylene and its derivatives. epa.govresearchgate.net

GC, often coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and definitive identification of components. uctm.edu For perylene derivatives, a high-temperature capillary column is typically used. oup.com The sample is vaporized and carried by an inert gas (like helium or nitrogen) through the column, where separation occurs based on boiling point and interaction with the stationary phase. waters.com While less common than HPLC for dinitrated perylenes, GC-MS can be a valuable tool for analyzing the parent perylene compound and other less polar or more volatile derivatives. google.com

Electronic and Optoelectronic Research Applications of Dinitroperylene Systems

Role as N-type Organic Semiconductors in Device Architectures

Dinitroperylene systems, including the 3,9-dinitroperylene isomer, are notable for their function as n-type organic semiconductors. ontosight.ai The performance of organic complementary circuits relies on the availability of both p-type and stable n-type semiconductor materials. lookchem.com The introduction of two potent electron-withdrawing nitro (-NO2) groups renders the perylene (B46583) core electron-deficient. researchgate.netresearchgate.net This engineered electronic structure is fundamental to their application in various device architectures, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ontosight.ai

A critical challenge for n-type organic semiconductors is maintaining stability in ambient air, as the electron charge carriers are susceptible to oxidation. lookchem.com A successful strategy to overcome this involves introducing strong electron-withdrawing substituents, like nitro groups, to the primary π-conjugated system. lookchem.com This modification lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). lookchem.comresearchgate.net A sufficiently low LUMO level makes the material less prone to oxidation, thereby stabilizing the n-type charge carriers and enabling the fabrication of air-stable devices. lookchem.comresearchgate.net Research on related dinitro-substituted perylene diimides has shown they are stable at temperatures up to 260°C and that the nitro functionalities provide stability for n-type charge carriers by lowering the LUMO to resist ambient oxidation. lookchem.comresearchgate.net

Investigation of Charge Carrier Mobility and Transport Mechanisms in Organic Electronic Devices

Charge carrier mobility is a paramount parameter that dictates the performance of organic electronic devices. numberanalytics.com Perylene derivatives, including dinitroperylenes, are noted for possessing good charge carrier mobility, a key factor in their use in organic electronics. ontosight.ai In organic semiconductors, charge transport occurs via a hopping mechanism between localized states, and efficiency is heavily dependent on molecular organization. journal-aprie.com

The ability of dinitroperylene molecules to self-organize into ordered, crystalline structures is crucial for facilitating efficient charge transport. ontosight.ai This structural ordering promotes significant π-π stacking between the aromatic cores of adjacent molecules, creating effective pathways for charge carriers to move through the material. mdpi.com The inherent stability and high melting point of these compounds contribute to the formation of these vital ordered structures. ontosight.ai Furthermore, the electronic stability conferred by the nitro groups, which helps protect the n-type charge carriers, is essential for achieving reliable charge transport in devices. lookchem.comresearchgate.net

Photophysical Properties and Their Modulation via Nitro Substitution in Perylene Core

The substitution of the perylene core with nitro groups provides a powerful tool for modulating its photophysical and electronic properties. researchgate.netmdpi.com The strong electron-withdrawing capacity of the nitro group significantly alters the electronic landscape of the molecule, which in turn affects its interaction with light and its behavior in electronic devices. researchgate.net

Luminescence is the emission of light from a substance that does not derive from heat. edinst.com In organic molecules, this property is highly sensitive to the molecular structure. For nitro-substituted perylenes, the position of the nitro group on the perylene core has a dramatic impact on the emissive properties. researchgate.netrsc.org

Research has shown that the substitution position influences the planarity of the perylene core. researchgate.net For instance, 3-nitroperylene, with its substituent on the 3-position, maintains a nearly planar structure. researchgate.net This planarity preserves the extensive π-conjugated system, resulting in strong and efficient fluorescence. researchgate.net In contrast, substitution at the sterically demanding 1-position forces a significant twist in the perylene backbone. researchgate.netrsc.org This twisting enhances non-radiative decay pathways, effectively quenching the fluorescence. researchgate.net While the nitro group is often considered a fluorescence quencher, its placement at specific, non-sterically hindered positions can lead to the creation of highly luminescent materials. researchgate.net

| Compound | Substitution Position | Molecular Structure Characteristic | Photoluminescence Quantum Yield (ΦPL) | Emission Behavior |

|---|---|---|---|---|

| 1-Nitroperylene | 1-position | Twisted structure due to steric hindrance researchgate.netrsc.org | ~6% rsc.org | Fluorescence significantly quenched researchgate.net |

| 3-Nitroperylene | 3-position | Nearly planar structure researchgate.net | 80.62% in toluene (B28343) researchgate.net | Strongly fluorescent researchgate.net |

A primary strategy for engineering the properties of organic semiconductors is the precise tuning of their frontier molecular orbital energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The introduction of nitro groups to the perylene core is an effective method for achieving this. mdpi.comnih.gov

As potent electron-withdrawing groups, nitro substituents lower the energy levels of both the HOMO and the LUMO. lookchem.commdpi.comresearchgate.net The reduction in the LUMO energy level is particularly advantageous for n-type semiconductors, as it facilitates more efficient electron injection from the electrodes and enhances the material's stability in its reduced (electron-accepted) state. lookchem.comresearchgate.net Studies on analogous perylene bisimide (PBI) systems clearly demonstrate this trend, where increasing the number of nitro substituents systematically lowers the HOMO and LUMO energy levels. lookchem.com This controlled tuning of the electronic energy levels is essential for optimizing the performance of dinitroperylene-based materials in electronic and optoelectronic devices. mdpi.com

| Compound | Number of Nitro Groups | LUMO (eV) | HOMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Unsubstituted PBI (3a) | 0 | -3.98 | -6.33 | 2.35 |

| 1-Nitro PBI (2a) | 1 | -4.25 | -6.60 | 2.35 |

| 1,7-Dinitro PBI (1a) | 2 | -4.35 | -6.70 | 2.35 |

Environmental Presence and Transformation Mechanisms of 3,9 Dinitroperylene

Analytical Detection and Quantification in Environmental Matrices

The detection and quantification of 3,9-dinitroperylene and other nitroarenes in environmental samples such as air, water, and soil necessitate highly sensitive and specific analytical methods. These compounds are often present at trace levels, requiring sophisticated analytical instrumentation for accurate measurement.

Commonly employed techniques for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with various detectors. nih.govamecj.com For instance, GC-MS provides excellent separation and identification capabilities, particularly when coupled with high-resolution mass spectrometry (HRMS), which can achieve very low detection limits, in the picogram per cubic meter (pg/m³) range for air samples. well-labs.com

Sample preparation is a critical step to concentrate the analytes and remove interfering substances from the complex environmental matrix. Techniques such as solid-phase extraction (SPE), solid-phase microextraction (SPME), and dispersive liquid-liquid microextraction (DLLME) are frequently used. nih.gov These extraction methods are often followed by cleanup steps using materials like silica (B1680970) gel, alumina, or carbon to isolate the nitro-PAH fraction. well-labs.com

Advanced analytical approaches like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offer enhanced resolution and sensitivity, making them suitable for detecting trace amounts of dinitroperylenes. nih.gov The choice of analytical method often depends on the specific environmental matrix, the required detection limits, and the availability of instrumentation. For example, the analysis of air particulate matter often involves collection on filters, followed by solvent extraction and subsequent analysis by GC-MS or HPLC. researchgate.net

Interactive Data Table: Analytical Techniques for Nitroarene Detection

| Technique | Common Detector(s) | Typical Application | Key Advantages | Detection Limits |

|---|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Air, Soil, Water | High resolution, compound identification | pg/m³ range (with HRMS) well-labs.com |

| High-Performance Liquid Chromatography (HPLC) | UV, Mass Spectrometry (MS/MS), Photoinduced Fluorimetric (PIF) | Water, Soil | Suitable for less volatile compounds | µg/L to ng/L range nih.govamecj.com |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Tandem Mass Spectrometry (MS/MS) | Water | Higher resolution, faster analysis | Lower than HPLC-MS/MS nih.gov |

Pathways of Atmospheric Formation of Nitroarenes including Dinitroperylenes

Nitroarenes, including dinitroperylenes, are primarily formed in the atmosphere through chemical reactions of their parent polycyclic aromatic hydrocarbons (PAHs). nih.gov These reactions can occur in both the gas phase and the particle phase. The dominant formation pathways involve the reaction of PAHs with nitrogen oxides (NOx) and other nitrogen-containing species. epa.govprinceton.edu

One of the main pathways is the reaction of PAHs with the hydroxyl radical (OH) in the presence of nitrogen dioxide (NO₂). princeton.edu This process is particularly significant during the daytime when photochemical activity is high, leading to the production of OH radicals. nih.gov The reaction sequence typically involves the addition of an OH radical to the aromatic ring of the PAH, followed by the addition of NO₂ and subsequent elimination of a water molecule to form the nitro-PAH.

Another important formation route is the reaction of PAHs with the nitrate (B79036) radical (NO₃) during the nighttime. The nitrate radical is formed from the reaction of ozone (O₃) and NO₂. This pathway is a significant source of nitroarenes in many urban and polluted environments.

Furthermore, nitration can also occur in the atmospheric aqueous phase, such as in clouds, fog, and rain. nih.gov Dissolved PAHs can react with nitric acid or other nitrating agents present in the water droplets. epa.gov These atmospheric transformation processes are influenced by various factors, including the concentrations of precursors (PAHs and NOx), the intensity of solar radiation, temperature, and the presence of other atmospheric constituents. princeton.edu

Photochemical Degradation Pathways and Mechanisms of Dinitroperylene in Environmental Contexts

The fate of this compound in the environment is significantly influenced by photochemical degradation processes. chalmers.se Upon exposure to sunlight, dinitroperylene can undergo transformations that alter its chemical structure and properties. researchgate.net These degradation pathways can be broadly categorized into direct photolysis and indirect photochemical reactions.

Direct Photolysis Processes of Dinitroperylenes

Direct photolysis involves the absorption of light energy by the dinitroperylene molecule itself, leading to its excitation and subsequent chemical transformation. chemrxiv.orgrsc.org The molecule must have a chromophore that can absorb light within the solar spectrum reaching the Earth's surface (wavelengths greater than 290 nm). chimia.ch For many nitroaromatic compounds, the nitro groups and the polycyclic aromatic structure can absorb ultraviolet (UV) and visible light. nih.gov

Upon absorption of a photon, the dinitroperylene molecule is promoted to an excited electronic state. From this excited state, it can undergo various reactions, such as bond cleavage or isomerization, leading to the formation of degradation products. nih.gov The efficiency of direct photolysis is determined by the molecule's molar absorption coefficient and the quantum yield of the reaction, which is the fraction of absorbed photons that result in a chemical change. nih.gov Studies on other nitro-PAHs have shown that direct photolysis can be a significant degradation pathway in aqueous environments and on surfaces exposed to sunlight. nih.govnih.gov

Indirect Photochemical Reactions Involving Reactive Oxygen Species

Indirect photochemical reactions are mediated by reactive oxygen species (ROS) that are photochemically generated in the environment. researchgate.netresearchgate.net These highly reactive species can then react with and degrade this compound. Common ROS in the environment include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals. researchgate.netnih.gov

Hydroxyl radicals are powerful, non-selective oxidants formed in the atmosphere and in sunlit surface waters through various processes, including the photolysis of nitrate and dissolved organic matter. chimia.chresearchgate.net They can readily attack the aromatic rings of dinitroperylene, leading to hydroxylation and eventual ring cleavage.

Singlet oxygen is another important ROS formed through the sensitization of dissolved organic matter. It is an excited state of molecular oxygen that is a more selective oxidant than the hydroxyl radical but can still effectively degrade electron-rich compounds like PAHs and their derivatives. chimia.ch The rates of these indirect photochemical reactions depend on the steady-state concentrations of the specific ROS and the second-order rate constant for the reaction between the ROS and dinitroperylene. chemrxiv.org

Influence of Environmental Factors on Dinitroperylene Photostability

The photostability of this compound in the environment is influenced by a variety of factors that can either enhance or inhibit its degradation. organic-chemistry.org These factors include the physical state of the compound, the presence of other chemical species, and meteorological conditions.

Physical State: Dinitroperylene associated with particulate matter may have different photostability compared to when it is in the gas phase or dissolved in water. Adsorption to particles can sometimes protect the molecule from photolysis or, conversely, enhance its degradation through sensitization reactions on the particle surface.

Presence of Other Substances: Dissolved organic matter (DOM) in water can act as a photosensitizer, producing ROS that degrade dinitroperylene. researchgate.net However, DOM can also act as a light screen, reducing the amount of light available for direct photolysis. Similarly, the presence of nitrates can enhance photochemical degradation through the formation of hydroxyl radicals. nih.gov

Environmental Conditions: Temperature can influence the rates of photochemical reactions. mdpi.com The pH of aqueous environments can affect the speciation of both the target compound and the reactive species, thereby influencing reaction rates. chimia.ch The intensity and spectral distribution of sunlight, which vary with season, latitude, and time of day, are also critical factors controlling the rate of photochemical degradation. researchgate.net

Computational Chemistry and Theoretical Studies of 3,9 Dinitroperylene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic properties of molecules. researchgate.net It is based on the principle that the ground-state energy of a molecule is a functional of the electron density, offering a balance of computational cost and accuracy. mdpi.comabinit.org For aromatic nitro compounds, DFT is instrumental in predicting their structure, stability, and reactivity.

DFT calculations are used to optimize the molecular geometry of 3,9-Dinitroperylene, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. From the optimized structure, a wealth of electronic information can be derived. Key among these are the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. ekb.egscirp.org

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge. It is calculated as χ² / (2η).

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show highly negative potential around the oxygen atoms of the nitro groups, indicating sites susceptible to electrophilic attack, and positive potential near the hydrogen atoms and regions of the perylene (B46583) core. ekb.eg

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | -7.5 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -3.0 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 4.5 | Relates to chemical stability and reactivity. |

| Chemical Hardness | η | 2.25 | Resistance to change in electron configuration. |

| Electronegativity | χ | 5.25 | Electron-attracting capability. |

| Electrophilicity Index | ω | 6.125 | Propensity to accept electrons. |

Molecular Dynamics (MD) Simulations for Investigating Structural Dynamics of Perylene Compounds

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govebsco.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, from conformational changes to interactions with surrounding molecules like solvents or other solutes. nih.govresearchgate.net

For perylene-based compounds, MD simulations are invaluable for understanding their dynamic behavior, which is often crucial to their function and properties. unige.ch While specific MD studies on this compound are not widely documented, research on related perylene derivatives, such as perylene diimides (PDIs), highlights the utility of this technique. acs.org These simulations can reveal how the planar perylene core and its substituents move and interact with their environment.

Key applications of MD simulations for perylene compounds include:

Conformational Analysis: Perylene derivatives can exhibit twisting or bending, especially with bulky substituents. MD simulations can explore the available conformational space and determine the most stable structures and the energy barriers between them. unige.ch

Aggregation and Self-Assembly: Perylene compounds are known to form aggregates, such as π-stacked dimers or larger assemblies, which significantly alters their properties. worktribe.comnih.gov MD simulations can model the process of self-assembly, revealing the preferred stacking geometries and the driving forces (e.g., van der Waals forces, π-π interactions) behind aggregation. worktribe.com

Solvation Effects: The behavior of a molecule can change dramatically in different solvents. MD simulations explicitly model solvent molecules, allowing researchers to study solvation shells, hydrogen bonding between the solute and solvent, and how the solvent influences the molecule's structure and dynamics. researchgate.net

These simulations provide an animated picture of molecular life, bridging the gap between static molecular structures and the dynamic reality of chemical systems. nih.govebsco.com

Prediction and Modeling of Dinitroperylene Material Properties and Intermolecular Interactions

Computational modeling is essential for predicting the bulk properties of materials from the characteristics of their constituent molecules. mdpi.comutexas.edu This involves understanding how individual this compound molecules interact and pack together in a solid state, such as a crystal. These intermolecular interactions dictate many of the material's macroscopic properties.

The primary intermolecular interactions expected for this compound include:

π-π Stacking: The large, flat aromatic core of the perylene molecule promotes strong stacking interactions with neighboring molecules. The geometry of this stacking (e.g., co-facial, slipped-stack) influences the material's electronic properties.

Hydrogen Bonds: Although conventional hydrogen bonds are absent, weak C-H···O hydrogen bonds can form between the hydrogen atoms on one molecule and the oxygen atoms of the nitro groups on an adjacent molecule. scielo.org.mx

Electrostatic Interactions: The nitro groups are highly polar, creating significant local dipoles. The interaction between these dipoles and the quadrupole moment of the aromatic system plays a critical role in the orientation of molecules in the solid state.

Molecular Interactions of 3,9 Dinitroperylene with Biological Macromolecules: Mechanistic Studies

General Principles of Chemical Interactions with Proteins and Nucleic Acids

Electrostatic Interactions: These occur between charged or polar molecules. In the context of nucleic acids, the negatively charged phosphate (B84403) backbone is a key site for electrostatic interactions with positively charged molecules or protein domains. imrpress.comnih.gov For proteins, charged amino acid residues such as lysine, arginine, aspartate, and glutamate (B1630785) can form salt bridges that contribute to binding. nih.gov

Hydrogen Bonding: This involves the sharing of a hydrogen atom between an electronegative atom (like oxygen or nitrogen) and another electronegative atom. The bases in nucleic acids have distinct hydrogen bond donor and acceptor patterns, which are critical for specific recognition by proteins. imrpress.com Similarly, amino acid side chains and the polypeptide backbone in proteins offer numerous opportunities for hydrogen bonding with a ligand. biotechrep.ir

Hydrophobic Interactions: These are a major driving force for the binding of nonpolar molecules in an aqueous environment. The flat, aromatic surface of the perylene (B46583) core is inherently hydrophobic and tends to be excluded from water, favoring insertion into hydrophobic pockets within a protein or intercalation between the base pairs of DNA. oatext.comnih.gov

Van der Waals Forces and Stacking Interactions: Dispersion forces, or van der Waals interactions, are weak, short-range attractions between all atoms. In the case of planar aromatic systems like perylene, these forces manifest as π-π stacking interactions. imrpress.com When interacting with DNA, perylene derivatives can stack between adjacent base pairs, a process known as intercalation, which helps stabilize the complex. imrpress.comnih.gov With proteins, the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan can stack with the perylene ring. oatext.com

Recognition of macromolecules is also highly dependent on their three-dimensional structure. Proteins possess specific binding domains, such as helix-turn-helix and zinc finger motifs, that recognize and bind to particular DNA sequences. nih.govnih.gov The major and minor grooves of the DNA double helix present a unique landscape of hydrogen bond donors, acceptors, and methyl groups that allows for sequence-specific recognition by proteins and small molecules. imrpress.com

Computational Approaches to Study Macromolecular Interactions of Perylene Derivatives

Direct experimental investigation of molecular interactions at the atomic level can be challenging. Computational chemistry provides powerful tools to model and simulate these interactions, offering insights into binding modes, affinities, and the conformational dynamics of the resulting complexes. While specific computational studies on 3,9-dinitroperylene are not extensively documented in publicly available literature, a wealth of research on other perylene derivatives, such as perylene diimides (PDIs) and perylenequinones, serves as an excellent proxy. These studies on related compounds illuminate the probable interaction mechanisms for the perylene scaffold.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com It is widely used to study how small molecules like perylene derivatives might interact with a macromolecular target. The method involves sampling various conformations of the ligand within the binding site of the receptor and then using a scoring function to rank them based on predicted binding affinity. imrpress.com

Research on perylene derivatives has utilized molecular docking to explore their interactions with various biological targets, particularly DNA G-quadruplexes and enzymes. G-quadruplexes are four-stranded nucleic acid structures found in telomeres and are a target for anticancer drug design. Perylene diimides, due to their planar aromatic structure, are well-suited to interact with the flat G-tetrads of these structures.

Docking simulations of a perylene diimide with a human telomeric G-quadruplex (PDB ID: 1KF1) revealed two primary binding modes: external stacking on the terminal guanine (B1146940) tetrad and binding within the grooves of the structure. mdpi.com Similarly, studies on butyl and naphthyl amine derivatives of perylene diimide docked against the telomerase protein (a key cancer target) identified compounds with strong binding affinities. For instance, docking against telomerase reverse transcriptase (TERT) revealed specific interactions and binding energies, highlighting the potential of these compounds as inhibitors. Other studies have shown that perylenequinones can act as potent inhibitors of enzymes like Schistosoma mansoni Glutathione S-Transferase (SmGST) by fitting into their binding pockets.

| Perylene Derivative | Macromolecular Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interaction Details |

| Butylamine derivative of Perylene Diimide | Telomerase | 3CE5 | -9.67 | Potent binding interaction compared to standard. |

| Butylamine derivative of Perylene Diimide | Telomerase | 4B18 | -5.33 | Potent binding interaction compared to standard. |

| Perylene Diimide | Human Telomeric G-Quadruplex | 1KF1 | Not specified | External stacking on terminal G-tetrad; groove binding. mdpi.com |

| Scutiaquinone A | Schistosoma mansoni GST | - | -7.9 (Vina score) | Strong binding affinity within the protein's binding pocket. |

| Scutiaquinone B | Schistosoma mansoni GST | - | -8.1 (Vina score) | Strong binding affinity within the protein's binding pocket. |

| Perylene Diimide Compound 11 | Telomerase | 4B18 | Not specified | Good binding energy compared to standard (PIPER). |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, allowing researchers to observe how a ligand and its macromolecular target adapt to each other upon binding. These simulations can reveal conformational changes, the role of solvent molecules, and provide more accurate estimations of binding free energy.

MD simulations have been instrumental in understanding the behavior of perylene derivatives in complex biological environments. For example, simulations of amphipathic perylene derivatives within a lipid bilayer—a key component of the viral envelope—showed that the compounds rapidly insert themselves into the membrane. The simulations revealed that the orientation and depth of insertion depend on the length of alkyl chains attached to the perylene core. Derivatives with longer alkyl chains were found to locate deeper within the bilayer, which correlated with a reduction in their antiviral activity, suggesting that a more superficial position is necessary for optimal function.

Further MD studies on perylene derivative Langmuir films have provided insights into their self-assembly and orientation at interfaces, showing that the perylene moieties tend to organize with their molecular axis perpendicular to the water surface. In the broader context of protein-ligand interactions, computational models are used to simulate the conformational shifts that occur upon binding. By comparing the structures of a protein in its unbound and bound states, researchers can model the induced-fit process, where both the ligand and the protein may undergo structural rearrangements to achieve optimal binding. biotechrep.ir These simulations are crucial for understanding the energetics and mechanism of molecular recognition. biotechrep.ir

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.